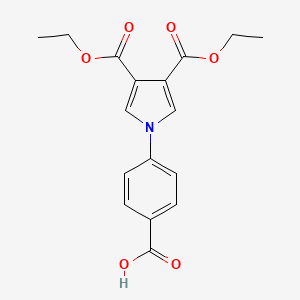
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid is an organic compound with the molecular formula C23H21O4P. It is characterized by the presence of a triphenylphosphoranylidene group attached to a butanoic acid backbone, which includes a methoxy and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid exerts its effects involves its ability to participate in various chemical reactions. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the creation of complex structures. The methoxy and oxo groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group instead of a methoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its chemical behavior .
Properties
CAS No. |
57367-54-1 |
|---|---|
Molecular Formula |
C23H21O4P |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25) |
InChI Key |
HNMTZWXMFCUEMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
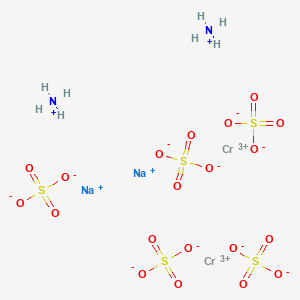

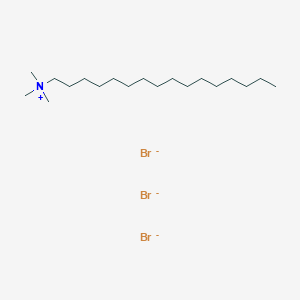
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

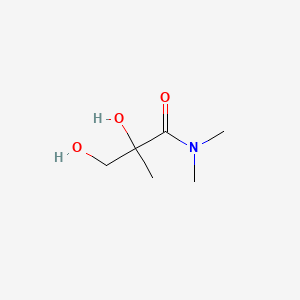

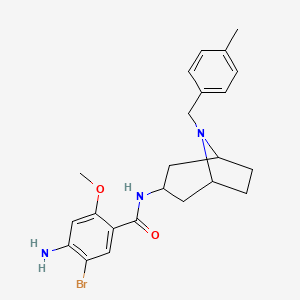
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
